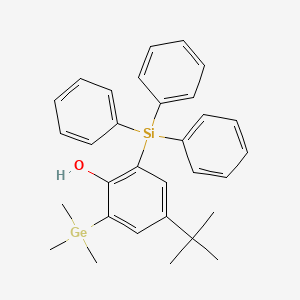
4-tert-Butyl-2-(trimethylgermyl)-6-(triphenylsilyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-tert-Butyl-2-(trimethylgermyl)-6-(triphenylsilyl)phenol is a complex organic compound characterized by the presence of tert-butyl, trimethylgermyl, and triphenylsilyl groups attached to a phenol ring
准备方法
The synthesis of 4-tert-Butyl-2-(trimethylgermyl)-6-(triphenylsilyl)phenol typically involves multi-step organic reactions. The synthetic route may include:
Formation of the Phenol Core: The phenol core can be synthesized through electrophilic aromatic substitution reactions.
Introduction of tert-Butyl Group: The tert-butyl group is often introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.
Attachment of Trimethylgermyl Group: The trimethylgermyl group can be introduced through a Grignard reaction involving trimethylgermyl chloride and a suitable phenol derivative.
Addition of Triphenylsilyl Group: The triphenylsilyl group is typically added using a silylation reaction with triphenylsilyl chloride and a base.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
化学反应分析
4-tert-Butyl-2-(trimethylgermyl)-6-(triphenylsilyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can undergo reduction reactions, particularly at the phenol group, using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, facilitated by the electron-donating effects of the tert-butyl, trimethylgermyl, and triphenylsilyl groups.
Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
4-tert-Butyl-2-(trimethylgermyl)-6-(triphenylsilyl)phenol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism by which 4-tert-Butyl-2-(trimethylgermyl)-6-(triphenylsilyl)phenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds, while the bulky substituents can influence the compound’s binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes.
相似化合物的比较
Similar compounds include:
2-tert-Butyl-4-methylphenol: Known for its antioxidant properties.
4-tert-Butyl-2-(trimethylsilyl)phenol: Similar structure but with a trimethylsilyl group instead of a trimethylgermyl group.
2-tert-Butyl-4-hydroxyanisole: Another phenolic compound with antioxidant activity.
The uniqueness of 4-tert-Butyl-2-(trimethylgermyl)-6-(triphenylsilyl)phenol lies in the combination of its substituents, which confer distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
63247-81-4 |
|---|---|
分子式 |
C31H36GeOSi |
分子量 |
525.3 g/mol |
IUPAC 名称 |
4-tert-butyl-2-trimethylgermyl-6-triphenylsilylphenol |
InChI |
InChI=1S/C31H36GeOSi/c1-31(2,3)24-22-28(32(4,5)6)30(33)29(23-24)34(25-16-10-7-11-17-25,26-18-12-8-13-19-26)27-20-14-9-15-21-27/h7-23,33H,1-6H3 |
InChI 键 |
IKGIFKDLVXUDPF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=C(C(=C1)[Ge](C)(C)C)O)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


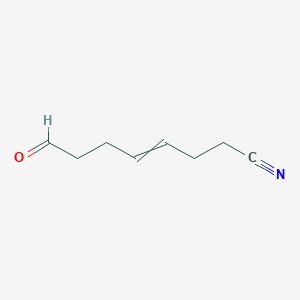
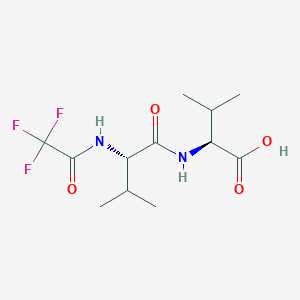
![Undecanoic acid, 11-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethoxy]-](/img/structure/B14506239.png)
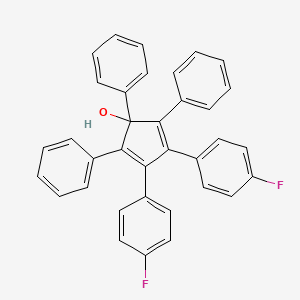

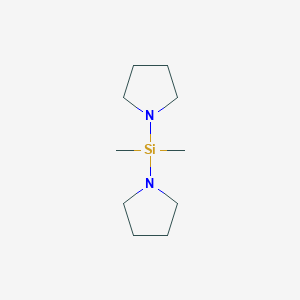
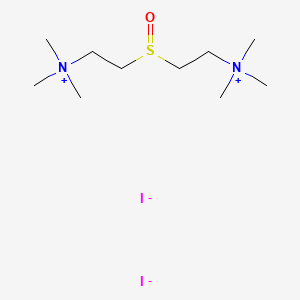

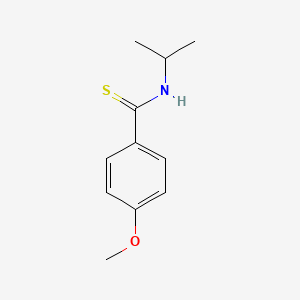
![N-[(2-Sulfanylethyl)carbamoyl]hexanamide](/img/structure/B14506289.png)
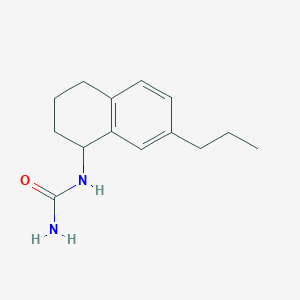
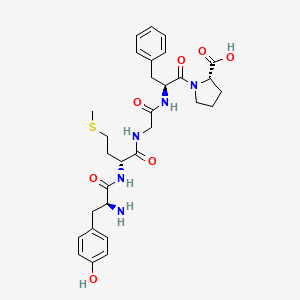
![3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propane-1,2-diol](/img/structure/B14506305.png)

